2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

Beschreibung

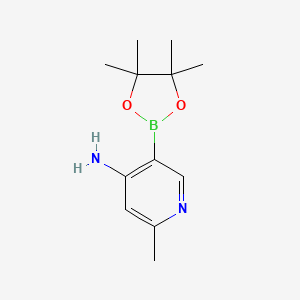

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a boronate ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted with:

- Methyl group at position 2,

- Amine group at position 4,

- Tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 4.

This compound is valuable in Suzuki-Miyaura cross-coupling reactions (widely used in organic synthesis for carbon-carbon bond formation) due to the boronate ester moiety, which serves as a stable handle for transition metal-catalyzed coupling .

Eigenschaften

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-8-6-10(14)9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYSHYMNQZMLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668475-78-2 | |

| Record name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromopyridin-4-amine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine primarily undergoes reactions typical of boronate esters and pyridine derivatives. These include:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3). The reaction is typically carried out in solvents like toluene or ethanol at temperatures ranging from 80-100°C.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used to oxidize the boronate ester to boronic acid.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.

Oxidation: The major product is the corresponding boronic acid.

Substitution: The major products are substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drug candidates.

Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism by which 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Table 2: Key Data for Selected Analogs

Biologische Aktivität

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHBNO

CAS Number: 610768-32-6

Molecular Weight: 218.09 g/mol

Purity: >98% (GC)

The compound features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which is crucial for its biological activity. The dioxaborolane group is known for its ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyridine with boronic acid derivatives under specific conditions to yield the desired amine product. The synthetic route often includes steps such as:

- Formation of the Dioxaborolane: Reacting boronic acid with an alcohol.

- Nucleophilic Substitution: The dioxaborolane reacts with 2-methylpyridine to form the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Cancer Cell Proliferation: Research has shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. A study reported an IC value of 0.56 µM for a related compound against tubulin polymerization, indicating strong antiproliferative potential .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that these compounds can activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies

-

DYRK1A Inhibition:

A recent study focused on the design and development of non-toxic DYRK1A inhibitors for Alzheimer's disease identified several promising candidates through AI-driven methods. The study demonstrated that certain derivatives exhibited nanomolar-level inhibitory activity against DYRK1A, highlighting the potential for similar compounds in neurodegenerative disease treatment . -

Antioxidant and Anti-inflammatory Effects:

Another study evaluated the antioxidant properties of related compounds using ORAC assays and determined their efficacy in reducing pro-inflammatory responses in microglial cells . This suggests that this compound may also have neuroprotective effects.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.